1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one
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Overview
Description
1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound with a complex structure that includes a pyrazole ring substituted with a hydroxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-[5-oxo-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one.
Reduction: Formation of 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-5-methylphenyl)ethanone: Shares a similar structure but lacks the pyrazole ring.
1-(2-hydroxy-5-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of a methyl group.
1-(5-fluoro-2-hydroxyphenyl)ethanone: Contains a fluorine atom instead of a methyl group.
Uniqueness
1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the hydroxy group and the pyrazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-acetyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-11(8)14-12(16)7-10(13-14)9(2)15/h3-7,13H,1-2H3 |
InChI Key |
QKBLDZDRUSDXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)C(=O)C |
Origin of Product |
United States |
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